molecular formula C8H5NO2 B577703 2-Ethynyl-isonicotinic acid CAS No. 1240618-14-7

2-Ethynyl-isonicotinic acid

Katalognummer: B577703
CAS-Nummer: 1240618-14-7
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: DRTFNCQGQSHJCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an ethynyl group attached to the second position of the pyridine ring and a carboxylic acid group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-isonicotinic acid typically involves the introduction of an ethynyl group to the isonicotinic acid framework. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromo-isonicotinic acid with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynyl-isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under mild conditions.

Major Products:

    Oxidation: Formation of 2-oxo-isonicotinic acid derivatives.

    Reduction: Formation of 2-ethynyl-isonicotinaldehyde or 2-ethynyl-isonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-ethynyl-isonicotinic acid largely depends on its interaction with molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

2-Ethynyl-isonicotinic acid can be compared with other pyridinecarboxylic acids, such as:

    Isonicotinic acid: Lacks the ethynyl group, making it less reactive in certain chemical transformations.

    Nicotinic acid: Has the carboxylic acid group at the third position, leading to different chemical and biological properties.

    Picolinic acid: The carboxylic acid group is at the second position, resulting in distinct coordination chemistry.

The presence of the ethynyl group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from its analogs.

Biologische Aktivität

2-Ethynyl-isonicotinic acid (EIA) is a derivative of isonicotinic acid, characterized by the presence of an ethynyl group at the 2-position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of EIA, summarizing key findings from diverse studies, including synthesis methods, mechanisms of action, and case studies.

EIA is classified as a pyridinecarboxylic acid. Its synthesis typically involves the ethynylation of isonicotinic acid using various reagents and conditions. The compound can undergo several transformations, including oxidation to form 2-oxo-isonicotinic acid derivatives and reduction to yield 2-ethynyl-isonicotinaldehyde or 2-ethynyl-isonicotinol.

The biological activity of EIA is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group facilitates covalent bonding with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions, which may enhance binding affinity and specificity.

Anti-inflammatory Activity

EIA has been studied for its anti-inflammatory properties, particularly as a potential inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme implicated in inflammation and pain pathways. Research indicates that compounds similar to EIA can selectively inhibit COX-2 activity, which is crucial for developing new anti-inflammatory drugs .

Table 1: Comparison of EIA and Other COX-2 Inhibitors

CompoundCOX-2 Inhibition PotencySelectivityReference
This compoundHighHigh
Traditional NSAIDs (e.g., Ibuprofen)ModerateLow
Novel COX-2 InhibitorsVery HighVery High

Antimicrobial Activity

EIA has demonstrated significant antimicrobial effects against various bacterial strains. A study evaluated the activity of EIA derivatives against Mycobacterium tuberculosis, revealing that certain derivatives had enhanced activity compared to standard treatments like isoniazid. The mechanism involves inhibition of the InhA enzyme, crucial for mycolic acid synthesis in bacterial cell walls .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)InhA Inhibition IC50 (µM)Reference
This compound0.50.20±1.20
Isoniazid0.700.70±0.58
Other DerivativesVariesVaries

Case Studies

  • In Vivo Studies : In vivo models have shown that EIA significantly reduces inflammation markers in animal models treated with inflammatory agents. The reduction in edema and pain response was comparable to established COX-2 inhibitors, suggesting its potential as a therapeutic agent .
  • Antimycobacterial Screening : A series of EIA derivatives were screened against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that modifications at specific positions enhanced both antibacterial activity and selectivity for the target enzyme, making them promising candidates for further development .

Eigenschaften

CAS-Nummer

1240618-14-7

Molekularformel

C8H5NO2

Molekulargewicht

147.13 g/mol

IUPAC-Name

2-ethynylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H5NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5H,(H,10,11)

InChI-Schlüssel

DRTFNCQGQSHJCR-UHFFFAOYSA-N

SMILES

C#CC1=NC=CC(=C1)C(=O)O

Kanonische SMILES

C#CC1=NC=CC(=C1)C(=O)O

Synonyme

2-Ethynyl-isonicotinic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.